molecular formula C10H10Cl2FN B12978698 (S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine

(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine

Cat. No.: B12978698
M. Wt: 234.09 g/mol
InChI Key: KMUPIUWOKXBNBS-QMMMGPOBSA-N
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Description

(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a dichlorofluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloro-6-fluoroaniline and (S)-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated pyrrolidine ring.

Scientific Research Applications

(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,3-Dichlorophenyl)pyrrolidine: Lacks the fluorine substituent.

    (S)-2-(2,3-Difluorophenyl)pyrrolidine: Contains two fluorine atoms instead of one.

    (S)-2-(2,3-Dichloro-4-fluorophenyl)pyrrolidine: Fluorine is positioned differently on the phenyl ring.

Uniqueness

(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be exploited in various research and industrial applications.

Properties

Molecular Formula

C10H10Cl2FN

Molecular Weight

234.09 g/mol

IUPAC Name

(2S)-2-(2,3-dichloro-6-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2FN/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1

InChI Key

KMUPIUWOKXBNBS-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2Cl)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2Cl)Cl)F

Origin of Product

United States

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